trans-2-Hexen-1-Ol
Overview
Description
trans-2-Hexen-1-Ol, also known as hex-2-en-1-ol, is an organic compound with the molecular formula C6H12O. It is a primary allylic alcohol characterized by a double bond between the second and third carbon atoms in the hexane chain. This compound exists in two geometric isomers: (E)-trans-2-Hexen-1-Ol and (Z)-trans-2-Hexen-1-Ol. It is commonly found in nature and is known for its pleasant, grassy, and green odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
trans-2-Hexen-1-Ol can be synthesized through various methods, including:
Hydroboration-Oxidation: This method involves the hydroboration of 1-hexene followed by oxidation. The reaction typically uses borane (BH3) or diborane (B2H6) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) for oxidation.
Reduction of 2-Hexenal: 2-Hexenal can be reduced to this compound using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-Hexenal. This process involves the use of metal catalysts such as palladium (Pd) or platinum (Pt) under controlled temperature and pressure conditions .
Chemical Reactions Analysis
trans-2-Hexen-1-Ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-Hexenal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to hexane-1-ol using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with acetic anhydride (CH3CO)2O can yield 2-Hexenyl acetate[][3].
Scientific Research Applications
trans-2-Hexen-1-Ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in plant-insect interactions, where it acts as a volatile organic compound that attracts or repels insects.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of trans-2-Hexen-1-Ol involves its interaction with molecular targets such as olfactory receptors in insects. The compound binds to specific receptors, triggering a cascade of biochemical events that result in the attraction or repulsion of insects. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
trans-2-Hexen-1-Ol can be compared with other similar compounds such as:
2-Hexenal: An aldehyde with a similar structure but differing in the functional group, which affects its reactivity and applications.
Hexane-1-ol: A saturated alcohol that lacks the double bond, resulting in different chemical properties and uses.
2-Hexenyl acetate: An ester derivative of this compound, commonly used in the fragrance industry for its fruity aroma.
This compound stands out due to its unique combination of an allylic alcohol structure and a pleasant odor, making it valuable in both scientific research and industrial applications.
Properties
IUPAC Name |
(E)-hex-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHHRLHTBGRGOT-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047062 | |
Record name | (E)-2-Hexen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Almost colourless liquid; Strong, fruity-green aroma | |
Record name | 2-Hexen-1-ol, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Hexen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1353/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
158.00 to 160.00 °C. @ 760.00 mm Hg | |
Record name | 2-Hexen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-Hexen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1353/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.836-0.841 | |
Record name | 2-Hexen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1353/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
928-95-0, 2305-21-7 | |
Record name | trans-2-Hexen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hexen-1-ol, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexen-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305217 | |
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Record name | 2-Hexenol | |
Source | DTP/NCI | |
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Record name | 2-Hexen-1-ol | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Hexen-1-ol, (2E)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | (E)-2-Hexen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047062 | |
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Record name | Hex-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | trans-hex-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.993 | |
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Record name | 2-HEXEN-1-OL, (2E)- | |
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Record name | 2-Hexen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-hexen-1-ol?
A1: 2-Hexen-1-ol has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.
Q2: What are the key spectroscopic characteristics of 2-hexen-1-ol?
A2: While specific spectroscopic data requires referencing individual studies, 2-hexen-1-ol can be characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and Fourier-Transform Infrared Spectroscopy (FTIR) []. These methods help identify and quantify 2-hexen-1-ol in complex mixtures, providing insights into its structural features and purity.
Q3: What is the role of 2-hexen-1-ol in plant defense mechanisms?
A3: Plants release 2-hexen-1-ol as part of their defense response to herbivore attacks [, , , ]. This volatile compound can directly deter herbivores or indirectly attract natural enemies of the attacking insects, thus mitigating damage.
Q4: How does 2-hexen-1-ol contribute to the aroma profile of fruits and vegetables?
A4: 2-Hexen-1-ol significantly contributes to the characteristic "green" and "fresh" aroma of various fruits and vegetables [, , , , , ]. Its concentration and interaction with other volatile compounds play a crucial role in shaping the overall sensory experience of these foods.
Q5: Can 2-hexen-1-ol be used as a biopesticide?
A5: The disruptive effect of 2-hexen-1-ol on the behavior of certain pest insects, such as the pine shoot beetle (Tomicus piniperda) [, , ], suggests its potential as a biopesticide. Research is ongoing to develop effective formulations and application strategies.
Q6: What are the common reactions involving 2-hexen-1-ol?
A6: 2-Hexen-1-ol can undergo various reactions, including oxidation [, , , , ], epoxidation [, ], and isomerization []. The specific reaction pathway and product distribution depend on the reaction conditions, catalyst used, and presence of other reactants.
Q7: How can the selectivity of 2-hexen-1-ol oxidation be controlled?
A7: Controlling the catalyst composition and reaction conditions can significantly influence the selectivity of 2-hexen-1-ol oxidation []. For instance, using specific gold-palladium nanoparticles can enhance the selectivity towards desired products like aldehydes or epoxides.
Q8: What is the environmental fate of 2-hexen-1-ol?
A8: 2-Hexen-1-ol, being a volatile organic compound, readily participates in atmospheric reactions, primarily with ozone and hydroxyl radicals [, ]. These reactions lead to the formation of secondary pollutants and contribute to atmospheric chemistry.
Q9: How can the environmental impact of 2-hexen-1-ol be mitigated?
A9: While 2-hexen-1-ol is naturally occurring, its use as a potential biopesticide requires careful consideration of its environmental impact [, , , , , , ]. Research into biodegradable formulations, targeted application methods, and understanding its degradation pathways are crucial for responsible use.
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